molecular formula C7H5F3INO B1447629 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine CAS No. 1806421-20-4

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1447629
CAS No.: 1806421-20-4
M. Wt: 303.02 g/mol
InChI Key: HYPBHKBHPFYFOE-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 5-methoxy-2-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

    Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

Major Products Formed

    Substitution: Formation of 3-azido-5-methoxy-2-(trifluoromethyl)pyridine or 3-thiocyanato-5-methoxy-2-(trifluoromethyl)pyridine.

    Oxidation: Formation of 3-iodo-5-methoxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 3-iodo-5-methoxy-2-methylpyridine.

Scientific Research Applications

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Uniqueness

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 5-position and the trifluoromethyl group at the 2-position, along with the iodine atom at the 3-position, creates a unique electronic environment that influences the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-iodo-5-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBHKBHPFYFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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